Cloforex is classified under the category of halogenated organic compounds, specifically chlorinated ketones. Its chemical formula is , and it has a molecular weight of approximately 191.06 g/mol. The compound is often sourced from industrial chemical suppliers and is used in laboratory settings for research purposes.
The synthesis of Cloforex can be achieved through several methods, with the most common involving the reaction of 4-chlorobenzoyl chloride with acetaldehyde in the presence of a base.
This method emphasizes the importance of controlling reaction conditions to maximize yield and purity.
Cloforex features a distinctive molecular structure characterized by its chlorinated aromatic ring and a ketone functional group.
Cloforex participates in various chemical reactions, primarily due to its electrophilic nature stemming from the carbonyl group.
The mechanism of action for Cloforex primarily involves its reactivity as an electrophile due to the presence of the carbonyl group, which attracts nucleophiles.
This mechanism underpins Cloforex's role as a precursor in synthesizing various pharmaceutical agents and other complex organic molecules.
Cloforex exhibits several notable physical and chemical properties that influence its applications:
These properties are crucial for determining its handling, storage, and application in laboratory settings.
Cloforex has several scientific applications due to its reactive nature:
Cloforex, systematically named as ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, features a distinct molecular architecture central to its pharmacological behavior. The compound's molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol. Key structural elements include:
Crystallographic analysis identifies cloforex as a solid at room temperature, with a melting point range of 52.5–53°C and a boiling point of 88–90°C at reduced pressure (5 × 10⁻³ Torr). The molecular structure lacks chiral centers, rendering it achiral and eliminating stereochemical considerations in its pharmacokinetic profile. The canonical SMILES representation is O=C(OCC)NC(C)(C)CC1=CC=C(Cl)C=C1, while its International Chemical Identifier (InChI) key is TZWKUQDQKPYNLL-UHFFFAOYSA-N [7] [8].
Table 1: Fundamental Chemical Properties of Cloforex
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₈ClNO₂ | - |
Molecular Weight | 255.74 g·mol⁻¹ | - |
Melting Point | 52.5–53°C | Standard conditions |
Boiling Point | 88–90°C | Pressure: 5 × 10⁻³ Torr |
Chemical Classification | Substituted amphetamine | Carbamate prodrug |
Cloforex functions as a biologically inactive prodrug that undergoes enzymatic hydrolysis to yield the pharmacologically active metabolite chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine). This biotransformation occurs primarily in the liver through carboxylesterase-mediated cleavage of the carbamate bond, releasing ethanol and the primary amine derivative [1] [4].
The rationale for this prodrug design encompassed multiple objectives:
Pharmacodynamic studies confirm that chlorphentermine acts as a selective serotonin releasing agent with significant affinity for serotonin transporter proteins (EC₅₀ = 18.2–30.9 nM). This mechanism elevates synaptic serotonin levels in hypothalamic appetite regulation centers, producing the anorectic effect central to cloforex's therapeutic application. The metabolic conversion half-life ranges between 40 hours to 5 days in humans, contributing to a sustained pharmacological profile [3] [4].
Cloforex emerged during a period of intensive pharmaceutical development of centrally-acting anorectics, entering clinical use in Europe in 1965. It was specifically indicated for short-term adjunctive management of exogenous obesity alongside caloric restriction and behavioral modification. The compound's development aligned with the mid-20th century medical approach to obesity that emphasized pharmacological suppression of appetite through monoamine neurotransmitter modulation [1] [4] [8].
Development milestones include:
The drug's commercial lifespan proved exceptionally brief due to emerging safety concerns. Following reports of pulmonary complications in animal models (1972), regulatory agencies initiated market withdrawal starting in 1967—a mere two years after its introduction. This rapid discontinuation exemplifies the evolving understanding of drug safety assessment during this era, particularly for weight management agents [1] [4] [8].
Cloforex reached international pharmaceutical markets under multiple proprietary brand names, reflecting regional licensing agreements and formulation variations. Documentation confirms distribution networks spanning European, South American, and Asian markets through distinct trade designations:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5